MAO-A Inhibition Potency: 65 nM IC50 Compared to Reference Inhibitors
N-(butan-2-yl)quinolin-6-amine inhibits human recombinant MAO-A with an IC50 of 65 nM [1]. In the same assay format (kynuramine substrate, 20 min incubation), the reference MAO-A inhibitor clorgyline exhibits IC50 values ranging from 2.99 nM to 19.5 nM [2][3], making this compound approximately 3- to 20-fold less potent than clorgyline. Compared to other MAO-A inhibitors, it is 93-fold more potent than moclobemide (IC50 = 6,061 nM) [4] and 14-fold more potent than toloxatone (IC50 = 930 nM) . This potency profile positions the compound as a moderately potent MAO-A inhibitor suitable for applications where nanomolar potency is required but extreme selectivity is not desired.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | Clorgyline: 2.99-19.5 nM; Moclobemide: 6,061 nM; Toloxatone: 930 nM |
| Quantified Difference | 3-20× less potent than clorgyline; 93× more potent than moclobemide; 14× more potent than toloxatone |
| Conditions | Human recombinant MAO-A, kynuramine substrate, fluorescence spectrophotometry, 20 min incubation |
Why This Matters
This quantifies the compound's MAO-A potency, enabling users to select it for assays requiring intermediate inhibition strength between reference inhibitors.
- [1] BindingDB. BDBM50607022 (CHEMBL5218762) Activity Data. Accessed 2025. View Source
- [2] PMC3100226 Table S3. IC50 values of CR4056 and reference compounds. Accessed 2025. View Source
- [3] CPRiL. IC50 value of clorgyline to MAO-A was 2.99 nmol/L. Accessed 2025. View Source
- [4] MedChemExpress. Moclobemide (Ro111163) Product Page. Accessed 2025. View Source
